3-Acetamidobenzoic acid
Overview
Description
3-Acetamidobenzoic acid, also known as 3-(Acetylamino)benzoic acid, is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid where an acetamido group is substituted at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
3-Acetamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in the metabolic pathways of aromatic compounds. Additionally, it affects cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses. These effects can lead to changes in cellular metabolism, including alterations in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models. Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of aromatic compounds. These interactions can influence metabolic flux and the levels of various metabolites. Additionally, this compound can act as a substrate for specific enzymes, leading to its conversion into other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular distribution of this compound, ensuring its availability at target sites. The compound can accumulate in certain cellular compartments, where it exerts its biological effects. The distribution of this compound can also be influenced by factors such as pH and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidobenzoic acid can be synthesized through several methods. One common method involves the acetylation of 3-aminobenzoic acid using acetic anhydride. The reaction typically proceeds as follows:
Reactants: 3-aminobenzoic acid and acetic anhydride.
Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to facilitate the reaction.
Product: this compound is obtained after purification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-aminobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and has potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
3-Acetamidobenzoic acid can be compared with other similar compounds such as:
4-Acetamidobenzoic acid: This isomer has the acetamido group at the para position. It has different chemical properties and applications.
2-Acetamidobenzoic acid: This isomer has the acetamido group at the ortho position. It also exhibits distinct reactivity and uses.
Uniqueness: The meta position of the acetamido group in this compound imparts unique chemical properties, making it suitable for specific applications that are not feasible with its ortho or para isomers.
Properties
IUPAC Name |
3-acetamidobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPZMQZWZMONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67011-40-9 (mono-hydrochloride salt) | |
Record name | 3-Acetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2060418 | |
Record name | 3-Acetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-48-4 | |
Record name | 3-Acetamidobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetamidobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-(acetylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Acetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-acetamidobenzoic acid synthesized in the laboratory?
A1: [] One method for synthesizing this compound involves the liquid-phase catalytic oxidation of 3-acetamidotoluene using ozone. This reaction utilizes a catalytic system comprising ozone, 3-acetamidotoluene, cobalt (III) acetate, glacial acetic acid, and potassium bromide. The presence of potassium bromide significantly enhances both the reaction rate and the selectivity of the oxidation process, resulting in this compound as the major product with a yield of 71.2%. [] Replacing the ozone-air mixture with an ozone-oxygen mixture further improves the yield to 86.0%. []
Q2: What is the metabolic fate of 3-nitrotoluene in living organisms?
A2: [] Studies in male Fischer 344 rats revealed that 3-nitrotoluene is primarily metabolized into 3-nitrohippuric acid (24% of the dose), 3-nitrobenzoic acid (21% of the dose), and This compound (12% of the dose) within 72 hours of oral administration. [] These metabolites are primarily excreted in the urine. This metabolic pathway highlights the biotransformation of 3-nitrotoluene and the generation of this compound as a metabolic product.
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